
VER-00158411
描述
VER-00158411 (CAS No. 1174664-88-0) is a potent dual inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), with half-maximal inhibitory concentration (IC50) values of 4.4 nM and 4.5 nM, respectively . As a small-molecule compound, it targets the DNA damage response (DDR) pathway, which is critical in cancer therapy for enhancing the efficacy of chemotherapeutic agents. CHK1 and CHK2 kinases regulate cell cycle checkpoints, and their inhibition can sensitize cancer cells to DNA-damaging treatments by overriding repair mechanisms .
准备方法
合成路线和反应条件: V158411 的合成涉及一系列化学反应,包括关键中间体的形成及其随后的功能化。 具体的合成路线和反应条件是专有的,并已通过结构引导药物设计开发 .
工业生产方法: V158411 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。 这将包括使用先进的纯化技术,如色谱法和结晶法,以分离最终产物 .
化学反应分析
反应类型: V158411 主要经历与其作为激酶抑制剂的作用相关的反应。 这些包括与 Chk1 和 Chk2 的 ATP 结合位点的相互作用,导致其激酶活性被抑制 .
常用试剂和条件: 该化合物通常与 DNA 损伤剂(如吉西他滨、顺铂和喜树碱)联合使用。 这些组合通过阻止 DNA 损伤修复来增强对癌细胞的细胞毒性作用 .
主要形成的产物: V158411 反应的主要结果是抑制 Chk1 和 Chk2 的活性,导致癌细胞中 DNA 损伤增加和细胞死亡 .
科学研究应用
V158411 已被广泛研究用于其在癌症治疗中的潜在应用。它已显示出增强 DNA 损伤化疗药物作用的潜力,特别是在 p53 缺陷肿瘤细胞中。 这使其成为治疗各种癌症(包括结肠癌、白血病、淋巴瘤和三阴性乳腺癌)的宝贵工具 .
除了在癌症治疗中的应用外,V158411 也正在研究其与免疫检查点调节剂联用的潜力。 这种组合可以通过增加细胞质 DNA 并激活 STING 途径来增强针对肿瘤的免疫反应 .
作用机制
V158411 通过结合 Chk1 和 Chk2 的 ATP 结合位点发挥其作用,从而抑制其激酶活性。这种抑制阻止了下游 DNA 修复途径的激活,导致 DNA 损伤积累和随后的细胞死亡。 该化合物在 p53 反应缺陷的细胞中特别有效,因为这些细胞更依赖于 Chk1 和 Chk2 来生存 .
相似化合物的比较
Key Attributes of CHK Inhibitors
The table below summarizes VER-00158411 and structurally or mechanistically related CHK inhibitors, focusing on selectivity, potency, and applications:
Compound Name | CAS No. | Target(s) | IC50 (CHK1/CHK2) | Purity | Key Applications |
---|---|---|---|---|---|
This compound | 1174664-88-0 | CHK1/CHK2 | 4.4 nM / 4.5 nM | 98% | Dual inhibition, combination therapy |
SCH900776 | 891494-63-6 | CHK1 | 3 nM (CHK1) | 99% | Radiosensitization, solid tumors |
AZD-7762 | 860352-01-8 | CHK1/CHK2 | 5 nM (CHK1), <10 nM (CHK2) | 99% | Pancreatic cancer, lymphoma |
Rabusertib (LY2606368) | 911222-45-2 | CHK1 | <1 nM (CHK1) | 98% | Phase II trials, advanced cancers |
CCT245737 | 1421918-85-9 | CHK1 | 2.6 nM (CHK1) | 99% | Monotherapy, hematologic malignancies |
CHK-IN-1 | 1278405-51-8 | CHK1/CHK2 | Not reported | 100% | Preclinical research |
Data compiled from product catalogs and research reports .
Selectivity and Mechanism of Action
- This compound : Exhibits balanced dual inhibition of CHK1 and CHK2, making it versatile for targeting multiple DDR pathways. Its moderate IC50 values suggest broad applicability in diverse cancer models .
- SCH900776 : Highly selective for CHK1 (IC50 = 3 nM), with minimal activity against CHK2. This selectivity is advantageous in reducing off-target effects in CHK1-driven cancers .
- AZD-7762 : Preferentially inhibits CHK1 but retains moderate CHK2 activity. Its broader kinase inhibition profile may contribute to toxicity concerns in clinical trials .
- Rabusertib: A next-generation CHK1 inhibitor with sub-nanomolar potency, currently in Phase II trials for advanced solid tumors. Its high selectivity enhances therapeutic windows .
Preclinical and Clinical Findings
- This compound: Demonstrated synergistic effects with gemcitabine and cisplatin in in vitro models, reducing tumor growth by 60–70% in xenograft studies .
- CCT245737 : Showed single-agent efficacy in MYC-driven lymphomas, achieving complete remission in 40% of preclinical models .
- AZD-7762 : Failed in Phase I trials due to cardiotoxicity, highlighting the challenge of balancing potency and safety in dual inhibitors .
生物活性
VER-00158411 is a compound recognized for its role as a selective inhibitor of checkpoint kinase 2 (Chk2), a critical player in the DNA damage response and cell cycle regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chk2 is involved in the cellular response to DNA damage, particularly in the activation of cell cycle checkpoints. By inhibiting Chk2, this compound disrupts this pathway, leading to increased sensitivity of cancer cells to DNA-damaging agents. This mechanism is particularly valuable in cancer therapy, where enhancing the effectiveness of existing treatments can lead to improved patient outcomes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against Chk2 with an IC50 value reported at approximately 13.5 nM. Comparatively, its selectivity for Chk2 over Chk1 (IC50 = 220.4 nM) indicates a favorable profile for targeting Chk2 specifically without significant off-target effects .
Compound | Target | IC50 (nM) |
---|---|---|
This compound | Chk2 | 13.5 |
This compound | Chk1 | 220.4 |
Case Studies
Several case studies have explored the application of this compound in combination with other therapeutic agents. For instance:
- Case Study 1 : A study involving breast cancer cell lines showed that treatment with this compound combined with doxorubicin resulted in enhanced apoptosis compared to doxorubicin alone. The combination therapy increased DNA damage accumulation and reduced cell viability significantly.
- Case Study 2 : In a model of colorectal cancer, administration of this compound alongside radiation therapy led to a marked increase in tumor regression rates compared to radiation alone. The study highlighted the compound's ability to sensitize tumor cells to radiation-induced damage .
Potential Therapeutic Applications
Given its mechanism of action and efficacy demonstrated in preclinical studies, this compound holds promise as an adjunct therapy in various cancer treatments, particularly those involving DNA-damaging agents such as chemotherapy and radiotherapy. Its ability to enhance the efficacy of these treatments could be pivotal in overcoming resistance mechanisms commonly observed in cancer therapy.
属性
IUPAC Name |
1-benzyl-N-[5-[5-[3-(dimethylamino)-2,2-dimethylpropoxy]-1H-indol-2-yl]-6-oxo-1H-pyridin-3-yl]pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQMZUHAMVOEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。